3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile
Description
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a 2-methylimidazole moiety at the 3-position (Fig. 1). Its molecular formula is C₁₂H₈F₃N₃, with a molecular weight of 267.21 g/mol (calculated).
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3/c1-8-17-2-3-18(8)11-5-9(7-16)4-10(6-11)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANLBJZJPQLNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Aryl Amination
A prominent approach involves palladium-catalyzed coupling of halogenated intermediates with 2-methylimidazole. For example, 3-bromo-5-(trifluoromethyl)benzonitrile can undergo coupling with 2-methylimidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a polar aprotic solvent like N-methylpyrrolidone (NMP) at 100–120°C. This method mirrors the synthesis of analogous benzenamine derivatives, where aryl bromides react with imidazoles to form C–N bonds.
Key Conditions
Copper-Mediated Ullmann-Type Coupling
Copper(I) iodide has been employed in Ullmann-type reactions for imidazole installation. Using 3-iodo-5-(trifluoromethyl)benzonitrile and 2-methylimidazole with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 130°C affords the target compound. This method avoids palladium but requires higher temperatures.
Base-Mediated Cyclization Strategies
Potassium tert-Butoxide (KOtBu)-Promoted Imidazole Formation
A transition metal-free method involves coupling nitriles with amines under strongly basic conditions. For instance, 5-(trifluoromethyl)benzonitrile reacts with 2-methylimidazole in toluene with KOtBu (1.2 equiv) at 130°C for 5–8 hours. The mechanism proceeds via imidamide intermediates, followed by cyclization and ammonia elimination (Figure 1).
Reaction Scheme
Yield : Up to 90% (based on analogous reactions).
Sequential Functionalization Approaches
Trifluoromethylation Followed by Imidazole Coupling
Starting from 3-bromo-5-cyanobenzoic acid, trifluoromethylation via the Ruppert–Prakash reagent (TMSCF₃) in the presence of CuI and KF yields 3-bromo-5-(trifluoromethyl)benzonitrile. Subsequent palladium-catalyzed coupling with 2-methylimidazole completes the synthesis.
Solvent and Base Optimization
Solvent Effects
Base Selection
-
Cs₂CO₃ : Optimal for palladium-catalyzed reactions due to mild basicity and solubility.
-
KOtBu : Critical for deprotonating imidazole and facilitating cyclization.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Advantages |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(OAc)₂ | 110°C | 70–85% | High selectivity |
| Cu-Mediated Ullmann | CuI | 130°C | 60–75% | Cost-effective |
| KOtBu Cyclization | None | 130°C | 85–90% | Transition metal-free, scalable |
Challenges and Mitigation Strategies
-
Nitrile Stability : Prolonged heating above 130°C may degrade the nitrile group. Using shorter reaction times (5–8 hours) and inert atmospheres mitigates this.
-
Imidazole Reactivity : 2-Methylimidazole’s lower nucleophilicity compared to 4-methylimidazole necessitates stronger bases (e.g., KOtBu over NaH) .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has demonstrated that derivatives of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile exhibit significant anticancer properties. For instance, studies indicate that certain substituted benzonitriles show potential in inhibiting tumor growth in various cancer cell lines. One study highlighted the compound's ability to induce apoptosis in MCF cell lines, suggesting a mechanism for its anticancer activity through the modulation of apoptotic pathways .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile | 25.72 ± 3.95 | MCF (breast cancer) |
| Drug 2 (related structure) | 45.2 ± 13.0 | U87 (glioblastoma) |
1.2 Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Some derivatives have shown selective inhibition, which could lead to therapeutic applications in treating conditions like Parkinson's disease .
Synthesis and Chemical Properties
The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile involves several methods, with a focus on optimizing yield and safety. Recent advancements have introduced safer synthetic routes that avoid toxic reagents, enhancing the feasibility for industrial production .
| Synthesis Method | Yield (%) | Toxicity Level |
|---|---|---|
| Method A | 40.4 | High |
| Method B | 25.7 | Moderate |
Case Studies
3.1 Clinical Implications
A case study published by TriNetX examined the real-world application of compounds similar to 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile in clinical settings, focusing on their effectiveness in patient treatment regimens for various cancers . The findings suggest that these compounds can significantly improve patient outcomes when used as part of combination therapies.
3.2 Pharmacological Research
In pharmacological studies, compounds derived from 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile have been evaluated for their interactions with human concentrative nucleoside transporters, revealing enhanced efficacy against certain cancer types when modifications are made to the base structure .
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Benzonitrile Derivatives
Table 1: Key Benzonitrile-Based Analogs
Key Observations :
- Positional Isomerism : The target compound and its 5-methylimidazole analog (Table 1, Row 2) differ only in the methyl group position on the imidazole ring. This subtle change can alter electronic properties and binding affinity in drug-receptor interactions .
- Functional Group Impact: The thioxoimidazolidinone derivative (Table 1, Row 3) replaces the imidazole with a bulkier heterocycle, significantly increasing molecular weight and likely reducing membrane permeability compared to the target compound .
Aniline and Benzamide Derivatives
Table 2: Aniline/Benzamide Analogs
Key Observations :
- Functional Group Influence : Replacing the nitrile group with an amine (Table 2, Row 1) reduces polarity, enhancing solubility in organic solvents. Conversely, the amide group in nilotinib (Table 2, Row 2) introduces hydrogen-bonding capacity, critical for target binding in kinase inhibition .
- Pharmaceutical Relevance : Nilotinib’s structure incorporates a pyrimidine ring and imidazole, demonstrating how structural complexity can optimize therapeutic efficacy .
Biological Activity
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : CHFN
- Molecular Weight : 241.22 g/mol
- Appearance : White to light gray powder or crystals
- CAS Number : 641571-11-1
The biological activity of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile is primarily linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain proteins involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound, particularly its effects on various cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis through mitochondrial pathways |
| Study 2 | U87 | 45.2 ± 13.0 | Inhibition of proliferation via PI3K/AKT signaling pathway |
| Study 3 | A431 | <10 | Disruption of Bcl-2 mediated survival signaling |
Case Studies
-
MCF Cell Line Apoptosis :
In a study examining the effects on MCF cell lines, it was found that the compound significantly accelerated apoptosis in a dose-dependent manner. Flow cytometry results indicated increased markers of apoptosis after treatment with the compound over several days . -
In Vivo Tumor Growth Suppression :
Animal models treated with the compound showed a marked reduction in tumor growth compared to controls, suggesting its potential as an effective therapeutic agent against certain cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The following table presents its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 μg/mL | 21 |
| Bacillus subtilis | 300 μg/mL | 12 |
| Escherichia coli | 200 μg/mL | 14 |
| Pseudomonas aeruginosa | 500 μg/mL | 10 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the imidazole and trifluoromethyl groups enhance biological activity. For instance, substituents on the imidazole ring have been shown to increase potency against specific cancer cell lines and improve antimicrobial efficacy .
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile to improve yield and purity? A:
- Key Steps :
- Coupling Reactions : Utilize nucleophilic substitution or cross-coupling reactions to attach the imidazole moiety to the benzonitrile core. For example, demonstrates the use of 2-chloroethyl intermediates to introduce imidazole derivatives via SN2 reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for imidazole alkylation, as shown in for similar benzimidazole syntheses .
- Catalysis : Transition-metal catalysts (e.g., Pd for Suzuki couplings) can improve regioselectivity when introducing trifluoromethyl groups ( lists intermediates with trifluoromethyl substituents) .
- Purity Control : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is effective for removing unreacted starting materials .
Characterization Techniques
Q: What analytical methods are most effective for confirming the structure and purity of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile? A:
- Core Techniques :
- NMR Spectroscopy : and NMR (e.g., ) identify proton environments and confirm substitution patterns. The trifluoromethyl group () appears as a singlet in NMR .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and fragmentation patterns ( used HRMS for benzoimidazole derivatives) .
- Elemental Analysis : Combustion analysis ensures stoichiometric agreement between calculated and experimental C/H/N/F ratios .
- Advanced Methods : X-ray crystallography ( ) resolves stereochemical ambiguities in crystalline derivatives .
Biological Activity Assessment
Q: What in vitro models are suitable for evaluating the biological activity of this compound? A:
- Antibacterial Assays : highlights broth microdilution assays (MIC determination) against Gram-positive/negative bacteria for imidazole derivatives .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) are applicable due to the compound’s aromatic/heterocyclic structure.
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety profiles before in vivo studies.
Computational Analysis
Q: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound? A:
- Methodology :
- Geometry Optimization : Use B3LYP/6-31G* ( ) to minimize energy and confirm stable conformers .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and reactivity (e.g., nucleophilic attack at the nitrile group).
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., trifluoromethyl group) for docking studies ( references ligand-protein docking) .
Data Contradictions
Q: How should researchers address discrepancies in spectroscopic data when synthesizing novel derivatives? A:
- Case Study : If NMR signals for imidazole protons conflict with expected splitting patterns:
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at low temperatures.
- Isotopic Labeling : Introduce deuterated analogs to confirm assignments ( used isotopic analysis for benzoimidazoles) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., lists benzothiazole analogs) .
Structure-Activity Relationships (SAR)
Q: What strategies elucidate the impact of substituent variations on biological efficacy? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
